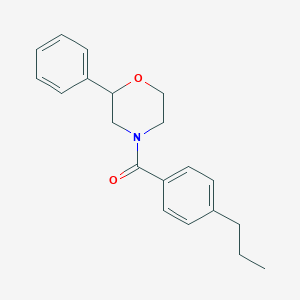

(2-Phenylmorpholino)(4-propylphenyl)methanone

Description

(2-Phenylmorpholino)(4-propylphenyl)methanone is a ketone derivative featuring a morpholino ring substituted with a phenyl group at the 2-position and a 4-propylphenyl group at the carbonyl carbon.

Propriétés

IUPAC Name |

(2-phenylmorpholin-4-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-2-6-16-9-11-18(12-10-16)20(22)21-13-14-23-19(15-21)17-7-4-3-5-8-17/h3-5,7-12,19H,2,6,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKDYBSSXISGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholino)(4-propylphenyl)methanone typically involves the reaction of 2-phenylmorpholine with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of (2-Phenylmorpholino)(4-propylphenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Phenylmorpholino)(4-propylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon

Major Products Formed

Applications De Recherche Scientifique

(2-Phenylmorpholino)(4-propylphenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of (2-Phenylmorpholino)(4-propylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. For example, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in cell death and inflammation pathways .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

- Structure: Contains a cyclopropane ring and phenoxy group instead of the 4-propylphenyl substituent.

- Synthesis : Prepared via oxidation and column chromatography (53% yield, dr 20:1 diastereomers).

- Physical State: Colorless oil (Rf = 0.32 in hexanes/EtOAc 4:1), contrasting with crystalline morpholino ketones (e.g., ).

- Key Difference : The cyclopropane ring introduces strain and may reduce thermal stability compared to the linear propyl chain in the target compound.

(4-Hydroxyphenyl)(morpholino)methanone

- Structure : Substituted with a hydroxyl group instead of 4-propylphenyl.

- Properties : Lower molecular weight (207.23 g/mol vs. ~317 g/mol estimated for the target compound).

- Solubility : Polar hydroxyl group enhances aqueous solubility, whereas the 4-propylphenyl group in the target compound likely increases lipophilicity.

- Stability : Requires storage at 2–8°C due to hygroscopicity, suggesting higher reactivity than the target compound.

(2-Aminophenyl)(morpholino)methanone

- Structure: Features an amino group on the phenyl ring.

Thermal and Crystallographic Properties

- Thermal Stability: Morpholino-containing compounds like di(1H-tetrazol-5-yl) methanone oxime decompose at 247.6–288.7°C . The target compound’s stability may be lower due to fewer hydrogen bonds (H-bonds) compared to tetrazole-based analogs.

- Crystallinity: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone forms an oil , whereas cyclopentyl(1-indol-3-yl)methanone crystallizes with steric hindrance altering spectroscopic profiles . The target compound’s crystallization behavior remains speculative but may resemble orthorhombic systems (e.g., density ~1.675 g/cm³ in ).

Spectroscopic Features

- NMR: Cyclopentyl/cyclohexyl-indole methanones lack specific peaks due to steric hindrance . The target compound’s 4-propylphenyl group may produce distinct δ 7.0–8.0 ppm aromatic signals and δ 0.5–1.5 ppm alkyl protons.

- Mass Spectrometry : HRMS data for analogs (e.g., ) suggest molecular ion peaks consistent with calculated masses (e.g., [M+H]+ ~318 for the target compound).

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.